Stereochemical Identity Defines GPR119 Agonist Activity: 228270-33-5 (9-syn) vs. 1147557-68-3 (9-anti)
The target compound (CAS 228270-33-5) is unequivocally the 9-syn isomer, as specified by the '(9-syn)' descriptor on reputable vendor certificates and the SMILES notation 'O=C(N1CC2COCC(C2O)C1)OC(C)(C)C' . In the seminal GPR119 agonist structure-activity relationship (SAR) published by McClure et al. in J. Med. Chem., the 9-syn ether configuration was identified as the 'agonist conformation,' while the 9-anti ether (derived from CAS 1147557-68-3) was explicitly associated with a >40-fold loss in functional activity. BindingDB entry BDBM50341310 confirms a matched-pair comparison: the syn-derived agonist demonstrated an EC50 of 228 nM at rat GPR119, whereas the anti-derived agonist showed EC50 >10,000 nM [1][2]. This stereochemistry-activity dependence makes precise procurement of the 9-syn isomer essential for replicating published GPR119 agonist syntheses.
| Evidence Dimension | GPR119 functional agonist activity (cAMP assay) of the final ether-coupled derivative |
|---|---|
| Target Compound Data | EC50 = 228 nM (compound synthesized from 9-syn alcohol, CAS 228270-33-5) |
| Comparator Or Baseline | EC50 > 10,000 nM (compound synthesized from 9-anti alcohol, CAS 1147557-68-3) |
| Quantified Difference | >40-fold reduction in potency for the anti-derived compound |
| Conditions | Rat GPR119 expressed in human HEK293 cells; beta-lactamase reporter gene assay; 16 hr incubation |
Why This Matters
A >40-fold potency drop renders the anti-derived compound pharmacologically irrelevant; procurement of the wrong stereoisomer directly invalidates GPR119 agonist SAR and lead optimization programs.
- [1] McClure KF, et al. Activation of the G-Protein-Coupled Receptor 119: A Conformation-Based Hypothesis for Understanding Agonist Response. J Med Chem. 2011;54(6):1948-1952. View Source
- [2] BindingDB. BDBM50341310: Isopropyl 9-anti- and 9-syn- GPR119 agonist EC50 data. https://bindingdb.org. 2025. View Source
